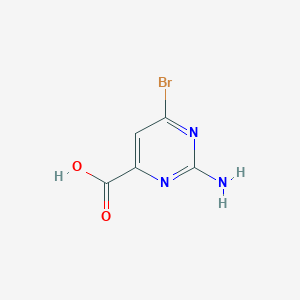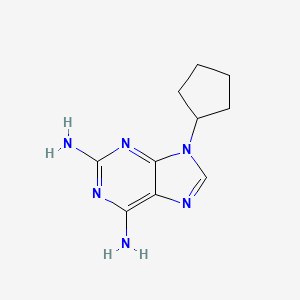![molecular formula C11H15N5 B11887995 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine CAS No. 91338-54-4](/img/structure/B11887995.png)
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a 4-methylpiperazin-1-yl group. It is known for its potential therapeutic applications, particularly as a kinase inhibitor, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the 4-methylpiperazin-1-yl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolo[2,3-d]pyrimidine core can be synthesized via a condensation reaction between a pyrimidine derivative and an appropriate amine .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms and continuous flow reactors can enhance the efficiency of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for achieving consistent results .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound, potentially altering its reactivity and interaction with biological targets.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,3-d]pyrimidine analogs .
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, primarily kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenous leukemia.
FN-1501: Another pyrrolo[2,3-d]pyrimidine derivative that exhibits potent FLT3 and CDK inhibition.
Sunitinib: A multi-targeted kinase inhibitor used in cancer therapy.
Uniqueness
4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to selectively inhibit certain kinases while exhibiting favorable pharmacokinetic properties makes it a valuable compound for drug development .
Properties
CAS No. |
91338-54-4 |
|---|---|
Molecular Formula |
C11H15N5 |
Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-9-2-3-12-10(9)13-8-14-11/h2-3,8H,4-7H2,1H3,(H,12,13,14) |
InChI Key |
XPRRJFARPURYNF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)





![3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11887946.png)





![(7R,8S,9S,10S)-7-(hydroxymethyl)-6-oxaspiro[4.5]dec-2-ene-8,9,10-triol](/img/structure/B11888002.png)

